In-Depth Technical Guide to 3-Methyloxindole: Structure, Properties, and Applications
In-Depth Technical Guide to 3-Methyloxindole: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-methyloxindole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, synthesis, and biological activities, offering valuable insights for researchers in these fields.
Chemical Structure and Identification
3-Methyloxindole, also known as 3-methyl-1,3-dihydroindol-2-one, is a derivative of oxindole, which features an indole core with a carbonyl group at the 2-position.[1] The structure is characterized by a methyl group substituted at the 3-position of the oxindole ring.[1]
Key Identifiers:
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IUPAC Name: 3-methyl-1,3-dihydroindol-2-one[2]
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Molecular Formula: C₉H₉NO[2]
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CAS Number: 1504-06-9[2]
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Molecular Weight: 147.17 g/mol [2]
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SMILES: CC1C2=CC=CC=C2NC1=O[2]
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InChI Key: BBZCPUCZKLTAJQ-UHFFFAOYSA-N[2]
Physicochemical Properties
The physical and chemical properties of 3-methyloxindole are crucial for its handling, formulation, and application in experimental settings. A summary of these properties is presented in the table below.
| Property | Value | Reference(s) |
| Melting Point | 117-121 °C | [3] |
| Boiling Point | 279.3 ± 29.0 °C (Predicted) | [3] |
| Density | 1.123 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa (Strongest Acidic) | 12.31 | [4] |
| LogP | 1.46 | [4] |
| Solubility | Insoluble in water; Slightly soluble in Chloroform, Ethanol, Methanol. | [3] |
Synthesis and Purification
Experimental Protocol: General Synthesis of 3-Alkyloxindoles
This protocol is a general representation and may require optimization for the synthesis of 3-methyloxindole.
Materials:
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Oxindole
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A suitable base (e.g., sodium hydride, potassium tert-butoxide)
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Methylating agent (e.g., methyl iodide)
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Anhydrous solvent (e.g., DMF, THF)
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Quenching agent (e.g., saturated ammonium chloride solution)
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Extraction solvent (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxindole in the anhydrous solvent.
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Cool the solution in an ice bath (0 °C).
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Slowly add the base to the solution and stir for a designated period to allow for the formation of the enolate anion.
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Add the methylating agent dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
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Upon completion, carefully quench the reaction with a saturated ammonium chloride solution.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
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Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
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Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.
Purification: Recrystallization
The crude 3-methyloxindole can be purified by recrystallization to obtain a product of high purity. The choice of solvent is critical for effective purification.
General Protocol for Recrystallization:
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Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent system (e.g., ethanol/water or toluene).
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If insoluble impurities are present, perform a hot filtration.
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Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
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Further cool the solution in an ice bath to maximize crystal yield.
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Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
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Dry the purified crystals under vacuum.
Biological Activity and Applications in Drug Development
The oxindole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[3] These compounds are of particular interest as kinase inhibitors in cancer therapy and as potential therapeutic agents for neurodegenerative diseases.
Anticancer Potential: Oxindole derivatives have been extensively investigated as inhibitors of various protein kinases, which are often overexpressed or dysregulated in cancer.[5] They can act as competitive inhibitors of ATP at the kinase active site.[5] Specific kinases targeted by oxindole derivatives include:
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Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, can halt the cell cycle progression of cancer cells.[5][6]
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Fms-like Tyrosine Kinase 3 (FLT3): Potent inhibition of FLT3 is a therapeutic strategy for acute myeloid leukemia (AML).[6]
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Glycogen Synthase Kinase 3β (GSK-3β): Overexpression of GSK-3β is linked to several cancers, making it a viable therapeutic target.[2]
Neurodegenerative Diseases: The role of oxindole derivatives in the context of neurodegenerative diseases is also an active area of research.
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GSK-3β Inhibition: Dysregulation of GSK-3β is implicated in the pathology of Alzheimer's disease.[2]
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Inhibition of Protein Aggregation: Some novel oxindole compounds have been shown to inhibit the aggregation of amyloidogenic proteins associated with conditions like Alzheimer's disease and prion diseases.[7]
Immunosuppressive Enzyme Inhibition: Certain 3-substituted oxindoles have demonstrated inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune suppression in the tumor microenvironment.[4] Inhibition of IDO1 can enhance anti-tumor immune responses.[4]
Metabolic Pathway
3-Methyloxindole is a known metabolite of 3-methylindole (also known as skatole).[8][9] The biotransformation of 3-methylindole is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.[8][9] This metabolic process involves the oxidation of 3-methylindole. The pathway is significant as the bioactivation of 3-methylindole can lead to pneumotoxicity.
Experimental Workflows
The general workflow for the synthesis and analysis of 3-methyloxindole involves several key stages, from the initial reaction to the final characterization of the purified compound.
Conclusion
3-Methyloxindole is a valuable scaffold in the field of medicinal chemistry. Its straightforward synthesis and the diverse biological activities exhibited by its derivatives make it an attractive starting point for the development of novel therapeutics. The potential of oxindole-based compounds to act as potent and selective inhibitors of key enzymes in cancer and neurodegenerative diseases underscores the importance of continued research into this class of molecules. This guide provides a foundational understanding for scientists and researchers to further explore the therapeutic potential of 3-methyloxindole and its analogues.
References
- 1. BJOC - A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids [beilstein-journals.org]
- 2. 3-Methyloxindole | C9H9NO | CID 150923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-METHYLOXINDOLE CAS#: 1504-06-9 [m.chemicalbook.com]
- 4. Human Metabolome Database: Showing metabocard for 3-Methyloxindole (HMDB0304943) [hmdb.ca]
- 5. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
